molecular formula C10H9NO3S2 B2696122 2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid CAS No. 923721-92-0

2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid

Cat. No.: B2696122
CAS No.: 923721-92-0
M. Wt: 255.31
InChI Key: VGLYOHJYYLANJP-UHFFFAOYSA-N
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Description

2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid is a heterocyclic compound that features a thiophene ring, an oxazole ring, and a sulfanyl acetic acid moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid typically involves the construction of the thiophene and oxazole rings followed by their coupling with a sulfanyl acetic acid moiety. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid is unique due to its combined thiophene and oxazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to simpler thiophene or oxazole derivatives .

Properties

IUPAC Name

2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S2/c12-10(13)6-15-5-7-4-8(14-11-7)9-2-1-3-16-9/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLYOHJYYLANJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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